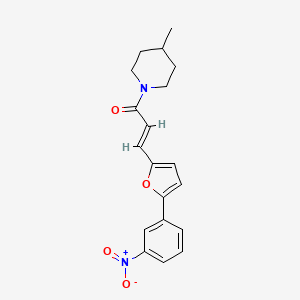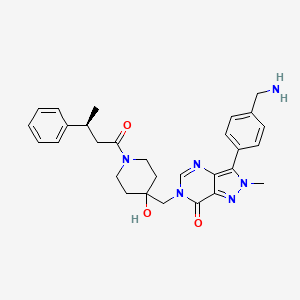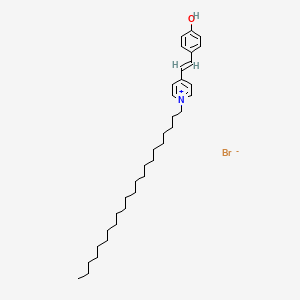
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a furan ring substituted with a chlorophenyl group and an acrylamide moiety attached to an ethyl-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of Acrylamide Moiety: The acrylamide group is typically formed through the reaction of an amine with acryloyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the furan ring with the acrylamide moiety using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide moiety may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(2-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide
- 3-(5-(2-Fluorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide
- 3-(5-(2-Methylphenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide
Uniqueness
The uniqueness of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may impart unique electronic and steric properties, differentiating it from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
853348-21-7 |
|---|---|
Molekularformel |
C22H20ClNO2 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H20ClNO2/c1-3-16-8-6-7-15(2)22(16)24-21(25)14-12-17-11-13-20(26-17)18-9-4-5-10-19(18)23/h4-14H,3H2,1-2H3,(H,24,25)/b14-12+ |
InChI-Schlüssel |
WSJYVRXLXQEJBS-WYMLVPIESA-N |
Isomerische SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)





![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)

